molecular formula C17H19N5O6S2 B1236667 Cefovecin CAS No. 234096-34-5

Cefovecin

Cat. No.: B1236667
CAS No.: 234096-34-5
M. Wt: 453.5 g/mol
InChI Key: ZJGQFXVQDVCVOK-QFKLAVHZSA-N
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Description

Cefovecin is a broad-spectrum, third-generation cephalosporin antibiotic. It is primarily used in veterinary medicine to treat skin and soft tissue infections in cats and dogs. This compound is marketed under the trade name Convenia and is known for its long-acting injectable formulation, which ensures compliance with dosing schedules .

Mechanism of Action

Target of Action

Cefovecin is a third-generation cephalosporin antibiotic with a broad-spectrum of activity against Gram-positive and Gram-negative bacteria . It primarily targets bacterial cell walls, specifically the penicillin-binding proteins (PBPs) that are essential for cell wall synthesis .

Mode of Action

This compound exerts its bactericidal effect by binding to PBPs, thereby interfering with the synthesis of bacterial cell walls . This interaction inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By binding to PBPs, this compound prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, bacterial cell death .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It is highly protein-bound, with protein binding levels of 98.5% in dogs and 99.8% in cats . This high degree of protein binding is associated with a long elimination half-life, with 133 hours in dogs and 166 hours in cats . This compound is excreted unchanged in urine and bile . These properties contribute to its long duration of action, making it an effective choice for treating bacterial infections in these species .

Result of Action

The primary result of this compound’s action is the lysis and death of susceptible bacteria, leading to the resolution of bacterial infections. In drug studies, this compound administered to dogs was 92.4% effective against skin infections, and in cats, it was 96.8% effective .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of subtherapeutic concentrations of the antibiotic in the weeks after the resolution of infections is associated with the development of resistance in microbes . Moreover, the protein binding levels and elimination half-life of this compound can vary among different species, suggesting that species-specific physiological factors may influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Cefovecin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death. This compound interacts with various enzymes and proteins, including transpeptidases and carboxypeptidases, which are involved in the final stages of bacterial cell wall synthesis .

Cellular Effects

This compound exerts its effects on bacterial cells by interfering with cell wall synthesis, leading to cell lysis and death . This antibiotic is particularly effective against Gram-positive and Gram-negative bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida . In addition to its bactericidal effects, this compound can influence cellular processes such as cell signaling pathways and gene expression by disrupting the integrity of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . By inhibiting these proteins, this compound prevents the cross-linking of peptidoglycan layers, leading to weakened cell walls and eventual bacterial cell death . This mechanism is similar to other cephalosporins, but this compound’s high protein-binding capacity and long half-life make it particularly effective for extended periods .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and sustained efficacy over time. Studies have demonstrated that this compound maintains its antibacterial activity for up to 14 days following administration . The stability of this compound is attributed to its high protein-binding capacity, which allows it to remain in the bloodstream for extended periods . Long-term effects on cellular function have not been extensively studied, but the antibiotic’s prolonged presence in the body suggests potential for sustained antibacterial activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound is highly effective in treating skin infections in cats and dogs . At higher doses, adverse effects such as lethargy, decreased appetite, vomiting, and diarrhea have been observed . It is important to adhere to recommended dosages to avoid potential toxicity and ensure optimal efficacy .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine and bile, indicating minimal metabolism in the body . The antibiotic’s high protein-binding capacity contributes to its prolonged half-life and sustained antibacterial activity . This compound does not undergo significant metabolic transformation, which reduces the risk of drug interactions and enhances its safety profile .

Transport and Distribution

This compound is administered via subcutaneous injection, allowing for rapid absorption and distribution throughout the body . The antibiotic is highly protein-bound, which facilitates its transport in the bloodstream and distribution to various tissues . This compound’s high protein-binding capacity also contributes to its prolonged half-life and sustained antibacterial activity .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The antibiotic targets penicillin-binding proteins, which are located in the bacterial cell membrane and are essential for cell wall synthesis . By binding to these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Preparation Methods

Cefovecin is synthesized through a series of chemical reactions involving intermediates. One of the key steps in its synthesis involves the preparation of reactive halogen intermediates. These intermediates are then used to form the C3-substituted cephalosporin structure of this compound . The industrial production of this compound involves the reconstitution of the active substance, this compound sodium, with a sterile aqueous diluent .

Comparison with Similar Compounds

Cefovecin is part of the cephalosporin class of antibiotics, which includes other compounds such as:

    Cefadroxil: Another cephalosporin used to treat skin infections in dogs.

    Ceftriaxone: A third-generation cephalosporin used in human medicine.

This compound’s uniqueness lies in its long-acting injectable formulation, which ensures compliance and reduces the risk of missed doses .

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGQFXVQDVCVOK-QFKLAVHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234096-34-5
Record name Cefovecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234096-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefovecin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFOVECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of cefovecin?

A1: this compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately bacterial cell death.

Q2: Which bacterial species are typically susceptible to this compound?

A2: this compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common veterinary pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, Pasteurella multocida, Escherichia coli, and Proteus mirabilis. [, , ]

Q3: Are there any notable differences in this compound susceptibility among different geographical regions?

A3: Yes, studies have observed variations in this compound susceptibility among bacterial isolates from different regions. Notably, higher resistance rates in S. pseudintermedius, E. coli, and Proteus spp. were reported in Croatian strains compared to isolates from the EU and USA. []

Q4: What contributes to the extended duration of action of this compound?

A4: this compound's long-lasting activity is attributed to several factors: - High Plasma Protein Binding: this compound exhibits a high degree of binding to plasma proteins in certain species, primarily dogs and cats. [, ] This binding creates a reservoir of the drug in the bloodstream, allowing for a slow and sustained release.- Slow Elimination: this compound has a relatively long elimination half-life compared to other cephalosporins. In dogs, the reported half-life is approximately 133 hours, while in cats, it is around 166 hours. [, ]

Q5: Does the high plasma protein binding translate to all species?

A5: No, the degree of plasma protein binding varies significantly among species. While this compound exhibits high protein binding in dogs, cats, and some other carnivores, binding is less pronounced in other animal groups like artiodactyls, perissodactyls, reptiles, and birds. []

Q6: How does the route of administration affect this compound's pharmacokinetics?

A6: this compound is primarily administered subcutaneously (SC). After SC administration, it is rapidly absorbed, reaching peak plasma concentrations within a few hours. [, ] Studies in alpacas have shown that this compound exhibits good bioavailability (143%) after SC administration. []

Q7: What is the primary route of this compound elimination?

A7: this compound is primarily eliminated through urinary excretion. [] Approximately 50% of the administered dose is excreted unchanged in the urine within 21 days in cats.

Q8: What are the common clinical applications of this compound in veterinary medicine?

A8: this compound is approved for treating various bacterial infections in dogs and cats, including: - Skin infections: Superficial and deep pyoderma, abscesses, infected wounds, and bacterial folliculitis. [, , , ]- Urinary tract infections: Cystitis and pyelonephritis. [, ]- Periodontal disease: As an adjunctive therapy to periodontal scaling or surgery. []

Q9: How does the efficacy of this compound compare to other commonly used antibiotics for these indications?

A9: Studies have demonstrated that this compound is as effective as other commonly used antibiotics for treating bacterial infections in dogs and cats. For instance, this compound exhibited comparable efficacy to amoxicillin-clavulanic acid in treating canine pyoderma and wound infections. [] Similarly, it demonstrated non-inferiority to cephalexin for treating urinary tract infections in both dogs and cats. [, ]

Q10: Are there any situations where this compound might not be the optimal treatment choice, even if the bacteria are susceptible?

A10: While this compound is effective for many infections, there are some considerations: - Short half-life in certain species: this compound's pharmacokinetic properties vary widely across species. In some animals, like rhesus monkeys, the half-life is significantly shorter, making it unsuitable for treating infections like skin wounds. [] - High resistance rates in some regions: As with many antibiotics, resistance is a concern. Veterinarians should consider local resistance patterns when choosing an antibiotic. []

Q11: What are the known mechanisms of resistance to this compound?

A11: Resistance to this compound can arise from several mechanisms: - Production of β-lactamases: Some bacteria produce enzymes called β-lactamases, which can hydrolyze the β-lactam ring of this compound, rendering it ineffective. []- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for this compound, leading to resistance.

Q12: Are there any safety concerns associated with this compound use in animals?

A12: this compound is generally considered safe and well-tolerated in dogs and cats when administered appropriately. Studies have reported a low incidence of adverse effects associated with this compound treatment.

Q13: What are some ongoing research areas related to this compound?

A13: Ongoing research on this compound focuses on:- Understanding resistance mechanisms: To develop strategies to combat emerging resistance and preserve the efficacy of this compound.- Exploring its use in other species: To determine its suitability for treating bacterial infections in a wider range of animals, including exotic and wildlife species. [, , ]- Optimizing dosing regimens: To enhance efficacy and minimize the risk of resistance development.

Q14: What are the potential implications of this compound use on antimicrobial resistance in veterinary medicine?

A14: As with all antibiotics, judicious use of this compound is crucial to mitigate the risk of antimicrobial resistance. Implementing antimicrobial stewardship practices, such as using culture and susceptibility testing to guide treatment decisions, is essential. []

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